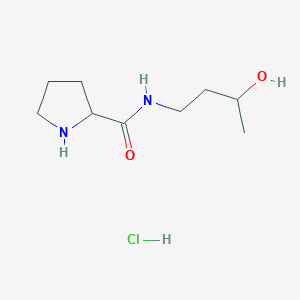

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride

Overview

Description

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride, also known as N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide HCl, is an organic compound that has been used in various scientific research applications. It is a white, crystalline solid with a molecular formula of C7H14ClNO2 and a molecular weight of 189.6 g/mol. N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide HCl is a derivative of the amino acid lysine and is commonly used as a substrate in biochemical studies and as a reagent in organic synthesis.

Scientific Research Applications

Microbial Production of Poly-D-3-Hydroxybutyrate

Ishizaki, Tanaka, and Taga (2001) explored the microbial production of poly-D-3-hydroxybutyric acid (P(3HB)) from gases like H2, O2, and CO2 using the autotrophic culture of Ralstonia eutropha. Their research emphasized the design of practical fermentation processes and highlighted the potential of using P(3HB) in mass production from CO2, which could have significant implications in biotechnology and environmental sustainability Ishizaki, Tanaka, & Taga, 2001.

Material Science and Biopolymers

Chemosynthesis of Bioresorbable Poly(γ-butyrolactone)

Moore, Adhikari, and Gunatillake (2005) discussed the recent advancements in synthesizing poly(γ-butyrolactone), focusing on its properties ideal for tissue-engineering applications. They elaborated on its biodegradability and potential as a biomaterial, opening pathways for its use in medical applications Moore, Adhikari, & Gunatillake, 2005.

Biotechnological Routes from Biomass

Lactic Acid Production from Biomass

Gao, Ma, and Xu (2011) reviewed the current status of producing valuable chemicals from lactic acid via biotechnological routes. They highlighted the significance of lactic acid, derived from the fermentation of sugars in biomass, as a feedstock for green chemistry, demonstrating its versatility and potential in various biotechnological applications Gao, Ma, & Xu, 2011.

Drug Discovery and Chemistry

Pyrrolidine in Drug Discovery

Li Petri, Raimondi, Spanò, Holl, Barraja, and Montalbano (2021) emphasized the significance of the five-membered pyrrolidine ring in medicinal chemistry for treating human diseases. They discussed its role in exploring the pharmacophore space, contributing to the stereochemistry of molecules, and its increased three-dimensional coverage. This review provides insights into the design of new pyrrolidine compounds with different biological profiles, showcasing its importance in drug discovery Li Petri et al., 2021.

Biopolymers in Biomedical Applications

Poly β Hydroxybutyrate in Biomedicine and Pharma

Jirage (2014) focused on the optimistic role of Poly-β-hydroxybutyrate (PHB) in pharmaceutical formulations, highlighting its biodegradability and considerable importance in controlling drug release profiles. The review delved into PHB's production, its widespread use in biomedical applications due to biocompatibility, and its potential in developing controlled drug delivery systems Jirage, 2014.

Mechanism of Action

Target of Action

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride, a prominent ketone body, primarily targets specific hydroxyl-carboxylic acid receptors, histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . These targets play a crucial role in various biological processes, including lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .

Mode of Action

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride interacts with its targets by binding to specific hydroxyl-carboxylic acid receptors and inhibiting histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . This interaction results in the inhibition of lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .

Biochemical Pathways

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride affects several biochemical pathways. It is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . It also acts as a regulatory molecule that most likely influences the expression of genes involved in DNA methylation, thereby altering DNA methylation levels .

Pharmacokinetics

It is known that this compound can replace glucose as the major central nervous system fuel for the brain in humans, thereby sparing vital carbohydrate and protein stores . This suggests that it has good bioavailability and can cross the blood-brain barrier.

Result of Action

The molecular and cellular effects of N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride’s action are diverse. It can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . One of its most important regulatory functions is the inhibition of the activity of histone deacetylases, thus leading to the epigenetic regulation of many genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride. For instance, conditions of fuel and food deficiency can increase the production of this compound, as it can substitute and alternate with glucose under these conditions . .

properties

IUPAC Name |

N-(3-hydroxybutyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-7(12)4-6-11-9(13)8-3-2-5-10-8;/h7-8,10,12H,2-6H2,1H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZKCYUJUIXBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)C1CCCN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride | |

CAS RN |

1236254-69-5 | |

| Record name | 2-Pyrrolidinecarboxamide, N-(3-hydroxybutyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236254-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1424705.png)

![n-Ethyl-n-[2-(3-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1424706.png)

![4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424711.png)

![Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424716.png)

![Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424718.png)

![Methyl (2S,4S)-4-[2-bromo-4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424719.png)